ML216

Description

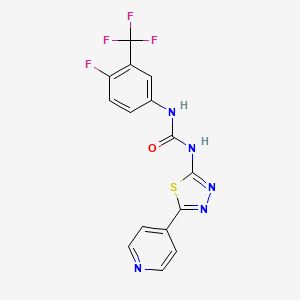

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F4N5OS/c16-11-2-1-9(7-10(11)15(17,18)19)21-13(25)22-14-24-23-12(26-14)8-3-5-20-6-4-8/h1-7H,(H2,21,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCOYUSJXXCHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F4N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430213-30-1 | |

| Record name | 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea, a molecule of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant biological context.

Synthetic Strategy

The synthesis of the target compound is achieved through a convergent two-step approach. This strategy involves the preparation of two key intermediates, followed by their coupling to form the final urea derivative.

Step 1: Synthesis of Intermediate 1: 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole

This intermediate is synthesized via the cyclization of isonicotinic acid and thiosemicarbazide. A high-yield, solid-phase reaction using a dehydrating agent like phosphorus pentachloride or phosphorus oxychloride is an effective method.

Step 2: Synthesis of Intermediate 2: 4-fluoro-3-(trifluoromethyl)phenyl isocyanate

This reactive intermediate is prepared from 4-fluoro-3-(trifluoromethyl)aniline through treatment with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base.

Step 3: Final Coupling Reaction

The final product is obtained by the reaction of the amino group of 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole with the isocyanate group of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate, forming a stable urea linkage.

Experimental Protocols

Synthesis of 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole

This protocol is adapted from a patented solid-phase synthesis method.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |

| Isonicotinic acid | 123.11 | 1.0 |

| Thiosemicarbazide | 91.13 | 1.0 |

| Phosphorus pentachloride | 208.24 | 1.1 |

| 5% Sodium carbonate solution | - | As required |

| DMF/Water (1:2 v/v) | - | For recrystallization |

Procedure:

-

In a dry reaction vessel, thoroughly grind together isonicotinic acid, thiosemicarbazide, and phosphorus pentachloride at room temperature.

-

Allow the mixture to stand until a crude solid product is formed.

-

Transfer the crude product to a beaker and add 5% sodium carbonate solution until the pH of the mixture reaches 8.

-

Filter the resulting white solid precipitate and wash it with water.

-

Dry the solid and recrystallize from a 1:2 mixture of dimethylformamide and water to yield pure 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole. A reported yield for this method is 95.3%.[1]

Physicochemical Data for 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole:

| Property | Value |

| Molecular Formula | C₇H₆N₄S |

| Molecular Weight | 178.21 g/mol |

| Melting Point | 242-248 °C |

| CAS Number | 2002-04-2 |

Synthesis of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate

This protocol is based on a general method for the synthesis of isocyanates from anilines using triphosgene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |

| 4-fluoro-3-(trifluoromethyl)aniline | 179.11 | 1.0 |

| Triphosgene | 296.75 | 0.4 |

| Triethylamine | 101.19 | 2.2 |

| Dichloromethane (DCM), anhydrous | - | As solvent |

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 4-fluoro-3-(trifluoromethyl)aniline in anhydrous dichloromethane and add it dropwise to the triphosgene solution.

-

After the addition is complete, add triethylamine dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be filtered to remove triethylammonium chloride, and the solvent evaporated under reduced pressure to yield the crude isocyanate.

-

Purification can be achieved by vacuum distillation.

Physicochemical Data for 4-fluoro-3-(trifluoromethyl)phenyl isocyanate:

| Property | Value |

| Molecular Formula | C₈H₃F₄NO |

| Molecular Weight | 205.11 g/mol |

| Boiling Point | 48 °C at 1 mmHg |

| Density | 1.44 g/mL at 25 °C |

| Refractive Index | n20/D 1.461 |

| CAS Number | 139057-86-6 |

Synthesis of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea

This is a general procedure for the formation of a urea from an amine and an isocyanate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |

| 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole | 178.21 | 1.0 |

| 4-fluoro-3-(trifluoromethyl)phenyl isocyanate | 205.11 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | - | As solvent |

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole in an anhydrous solvent such as THF or DCM.

-

Add 4-fluoro-3-(trifluoromethyl)phenyl isocyanate dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.

-

If a precipitate forms, this is likely the desired product. The solid can be collected by filtration, washed with the solvent, and dried.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).

Physicochemical Data for the Final Product:

| Property | Value |

| Molecular Formula | C₁₅H₉F₄N₅OS |

| Molecular Weight | 383.32 g/mol |

| Purity (typical) | >98% |

| CAS Number | 1430213-30-1 |

| Storage | Sealed in dry, 2-8°C |

Visualization of Workflow and Potential Biological Pathway

Caption: Synthetic workflow for the target compound.

Caption: Potential KDR signaling pathway inhibition.

Biological Context

While the specific biological activity of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea is not extensively documented in publicly available literature, it is categorized as a potential inhibitor of DNA/RNA synthesis.[2] Furthermore, structurally related compounds, such as 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea, have been identified as potent inhibitors of Kinase insert Domain-containing Receptor (KDR), also known as VEGFR-2. KDR is a key mediator of angiogenesis, and its inhibition is a validated strategy in anticancer drug discovery. The inhibition of the PI3K/AKT signaling pathway is a downstream effect of KDR inhibition. The structural similarities suggest that the title compound could also exhibit activity as a kinase inhibitor, warranting further investigation into its biological effects.

References

The Preparation of ML216: A Technical Guide to the Potent BLM Helicase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preparation, mechanism of action, and biological evaluation of ML216, a potent and selective small-molecule inhibitor of the Bloom (BLM) helicase. This document is intended for researchers, scientists, and drug development professionals interested in the field of DNA repair, cancer biology, and medicinal chemistry.

Introduction to BLM Helicase and its Inhibition

Bloom syndrome is a rare autosomal recessive disorder characterized by genomic instability and a predisposition to cancer. The underlying cause of this syndrome is a mutation in the BLM gene, which encodes a crucial DNA helicase. The BLM helicase, a member of the RecQ family, plays a vital role in maintaining genome integrity through its functions in DNA replication, recombination, and repair. Specifically, it is involved in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.

Inhibition of BLM helicase has emerged as a promising therapeutic strategy for cancer. By disrupting DNA repair mechanisms in cancer cells, which often have a higher reliance on specific DNA repair pathways, BLM inhibitors can induce synthetic lethality and enhance the efficacy of conventional cancer therapies. This compound was identified as a first-in-class inhibitor of BLM helicase through a high-throughput screening of the NIH Molecular Libraries Small Molecule Repository (MLSMR).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity and cellular effects.

| Parameter | Value | Enzyme/Substrate | Reference |

| IC50 | 2.98 µM | Full-length BLM helicase | [3][4] |

| IC50 | 0.97 µM | BLM636-1298 | [3][4] |

| IC50 | 1.2 µM | BLM (general) | [1] |

| Ki | 1.76 µM | ssDNA-dependent ATPase activity of BLM | [4] |

Table 1: In Vitro Inhibitory Activity of this compound against BLM Helicase

| Helicase | IC50 | Reference |

| WRN | 5 µM (full-length), 12.6 µM (truncated) | [4] |

| RECQ1 | ~ 50 µM | [1] |

| RECQ5 | > 50 µM | [1] |

| E. coli UvrD | > 50 µM | [1] |

Table 2: Selectivity Profile of this compound against Other Helicases

| Cell Line | Effect | Observation | Reference |

| PSNF5 (BLM-proficient) | Anti-proliferative activity | Concentration-dependent inhibition of cell growth | [1][4] |

| PSNG13 (BLM-deficient) | Minimal effect on proliferation | Demonstrates on-target activity of this compound | [1][4] |

| PSNF5 (BLM-proficient) | Induction of Sister Chromatid Exchanges (SCEs) | Phenocopies the cellular characteristic of Bloom syndrome | [1][4] |

Table 3: Cellular Effects of this compound

Experimental Protocols

Proposed Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound (N-(4-(N,N-dimethylsulfamoyl)phenyl)-5-methoxy-3-nitro-2-(phenylamino)benzamide) has not been explicitly published, a plausible synthetic route can be inferred from the original probe report and general organic chemistry principles for the formation of amides and sulfonamides. The proposed synthesis involves a multi-step process.

Step 1: Synthesis of 2-chloro-5-methoxy-3-nitrobenzoic acid. This starting material can be synthesized from commercially available 2-chloro-5-methoxybenzoic acid via nitration using a mixture of nitric acid and sulfuric acid.

Step 2: Amidation to form 2-chloro-N-(4-(N,N-dimethylsulfamoyl)phenyl)-5-methoxy-3-nitrobenzamide. The synthesized carboxylic acid is first converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 4-amino-N,N-dimethylbenzenesulfonamide in the presence of a base such as triethylamine or pyridine to form the amide bond.

Step 3: Nucleophilic aromatic substitution to yield this compound. The final step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the benzamide intermediate is displaced by aniline in the presence of a base and potentially a palladium catalyst to facilitate the C-N bond formation.

Detailed (Proposed) Protocol:

-

Materials: 2-chloro-5-methoxybenzoic acid, nitric acid, sulfuric acid, thionyl chloride, 4-amino-N,N-dimethylbenzenesulfonamide, aniline, triethylamine, dimethylformamide (DMF), dichloromethane (DCM), ethyl acetate, hexane.

-

Procedure:

-

Nitration: To a cooled solution of 2-chloro-5-methoxybenzoic acid in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining a low temperature. After the addition is complete, stir the reaction mixture until completion (monitored by TLC). Pour the mixture onto ice and filter the precipitated product.

-

Acid Chloride Formation: Reflux the nitrated benzoic acid derivative with an excess of thionyl chloride until the solid dissolves. Remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM. In a separate flask, dissolve 4-amino-N,N-dimethylbenzenesulfonamide and triethylamine in DCM. Slowly add the acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

Final Assembly: To a solution of the amide intermediate and aniline in a solvent like DMF, add a base such as potassium carbonate. The reaction may require heating and the use of a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) to proceed efficiently. Monitor the reaction by TLC. After completion, perform an aqueous workup and purify the final product, this compound, by column chromatography.

-

-

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

BLM Helicase Inhibition Assay (Fluorescence-Based)

This protocol is based on the high-throughput screening assay used for the discovery of this compound.[1]

-

Principle: The assay utilizes a forked duplex DNA substrate with a fluorophore on one strand and a quencher on the complementary strand. BLM helicase unwinds the duplex, separating the fluorophore and quencher, resulting in an increase in fluorescence.

-

Materials: Purified full-length or truncated BLM helicase, forked duplex DNA substrate (e.g., with TAMRA and a Black Hole Quencher), ATP, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20), this compound, DMSO, 384-well plates.

-

Procedure:

-

Prepare a solution of BLM helicase in the assay buffer.

-

Dispense the helicase solution into the wells of a 384-well plate.

-

Add this compound at various concentrations (or other test compounds) dissolved in DMSO to the wells. The final DMSO concentration should be kept constant (e.g., 1%).

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding.

-

Initiate the reaction by adding a mixture of the DNA substrate and ATP.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Sister Chromatid Exchange (SCE) Assay

This cellular assay is a hallmark for detecting defects in BLM function.

-

Principle: Cells are cultured in the presence of bromodeoxyuridine (BrdU) for two cell cycles. The sister chromatids are then differentially stained, and the number of exchanges between them is quantified. Inhibition of BLM leads to a significant increase in the frequency of SCEs.

-

Materials: BLM-proficient cell line (e.g., PSNF5), cell culture medium, BrdU, colcemid, hypotonic solution (e.g., 0.075 M KCl), fixative (methanol:acetic acid, 3:1), Giemsa stain, Hoechst 33258.

-

Procedure:

-

Culture cells in the presence of BrdU for two cell cycles.

-

Treat the cells with different concentrations of this compound during the culture period.

-

Arrest the cells in metaphase by adding colcemid.

-

Harvest the cells, treat with a hypotonic solution, and fix them.

-

Prepare chromosome spreads on microscope slides.

-

Differentially stain the sister chromatids using a method such as the fluorescence-plus-Giemsa technique.

-

Analyze the metaphase spreads under a microscope and count the number of SCEs per chromosome.

-

Compare the SCE frequency in this compound-treated cells to that in control cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound and BLM helicase.

Caption: BLM helicase in the homologous recombination pathway and the point of inhibition by this compound.

Caption: Proposed synthetic workflow for the preparation of this compound.

Caption: Workflow for the fluorescence-based BLM helicase inhibition assay.

Conclusion

This compound is a valuable chemical probe for studying the function of BLM helicase in DNA repair and genome maintenance. Its selectivity and cell permeability make it a useful tool for cellular studies. This guide provides a comprehensive overview of the preparation, characterization, and application of this compound for researchers in the field. Further optimization of this compound and the development of new BLM inhibitors hold promise for the development of novel cancer therapeutics.

References

- 1. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Chemical Properties and Structure of ML216 (1430213-30-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML216, identified by the CAS number 1430213-30-1, is a potent and selective small molecule inhibitor of Bloom (BLM) helicase.[1][2] BLM helicase is a crucial enzyme in the DNA damage response (DDR) pathway, particularly in the homologous recombination (HR) pathway responsible for repairing double-strand breaks and maintaining genomic stability.[1][3] Mutations in the BLM gene can lead to Bloom syndrome, a rare genetic disorder characterized by a predisposition to cancer. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, intended to support further research and drug development efforts targeting DNA repair pathways.

Chemical and Physical Properties

This compound is a light yellow to yellow solid with a molecular formula of C₁₅H₉F₄N₅OS and a molecular weight of 383.32 g/mol .[2][4] It is soluble in dimethyl sulfoxide (DMSO) and has limited solubility in water.[2][5]

| Property | Value | Source |

| CAS Number | 1430213-30-1 | [2] |

| Molecular Formula | C₁₅H₉F₄N₅OS | [2] |

| Molecular Weight | 383.32 g/mol | [2] |

| IUPAC Name | 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]urea | [6] |

| Synonyms | ML-216, BLM Helicase Inhibitor, this compound, CID-49852229 | [1][2] |

| Appearance | Light yellow to yellow solid | [4] |

| Solubility | DMSO: ≥10.65 mg/mL | [7] |

| Water: <1 mg/mL | [5] | |

| Predicted pKa | 6.40 ± 0.50 | [2] |

| Predicted Density | 1.583 ± 0.06 g/cm³ | [2] |

| SMILES | FC1=CC=C(NC(NC2=NN=C(C3=CC=NC=C3)S2)=O)C=C1C(F)(F)F | [2] |

| InChI | InChI=1S/C15H9F4N5OS/c16-11-2-1-9(7-10(11)15(17,18)19)21-13(25)22-14-24-23-12(26-14)8-3-5-20-6-4-8/h1-7H,(H2,21,22,24,25) | [2] |

Chemical Structure

The chemical structure of this compound comprises a central urea linkage connecting a 4-fluoro-3-(trifluoromethyl)phenyl group and a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl moiety.

Mechanism of Action and Signaling Pathways

This compound functions as a selective inhibitor of the DNA unwinding activity of BLM helicase.[1] BLM helicase plays a critical role in the homologous recombination pathway of DNA double-strand break repair. It is involved in the dissolution of double Holliday junctions, a key intermediate in this repair process. By inhibiting BLM helicase, this compound disrupts this repair mechanism, leading to genomic instability.

Recent studies have shown that this compound can sensitize cancer cells to DNA cross-linking agents like cisplatin.[5] The inhibition of BLM by this compound enhances the DNA damage caused by these agents. Mechanistically, the combination of this compound and cisplatin has been shown to activate both the ATM/Chk2 and ATR/Chk1 signaling pathways, leading to cell cycle arrest in the G0/G1 and S phases and a significant increase in DNA damage levels.[5][8]

Caption: Signaling pathway of BLM helicase in homologous recombination and the inhibitory effect of this compound.

Pharmacological Data

This compound demonstrates potent and selective inhibitory activity against BLM helicase. The table below summarizes key pharmacological data.

| Parameter | Value | Target | Source |

| IC₅₀ | 1.2 µM | BLM | [2] |

| IC₅₀ | ~50 µM | RECQ1 | [2] |

| IC₅₀ | >50 µM | RECQ5 | [2] |

| IC₅₀ | >50 µM | E. coli UvrD | [2] |

| IC₅₀ | 2.98 µM | BLM (full-length) | [9] |

| IC₅₀ | 0.97 µM | BLM (636-1298) | [9] |

| Kᵢ | 1.76 µM | ssDNA-dependent ATPase activity of BLM | [9] |

Experimental Protocols

Synthesis of this compound

A detailed synthesis protocol for this compound is described in the "Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase" probe report from the NIH Molecular Libraries Program. The general synthetic scheme involves the reaction of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate with 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: To a solution of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine in an appropriate aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide), an equimolar amount of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate is added dropwise at room temperature. The reaction mixture is stirred at room temperature for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography or LC-MS. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography on silica gel or semi-preparative reverse-phase HPLC, to yield the final product, this compound. The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

BLM Helicase Activity Assay

The inhibitory effect of this compound on BLM helicase activity can be determined using a fluorescence-based helicase assay.

Principle: This assay measures the unwinding of a forked DNA substrate by BLM helicase. The substrate consists of two complementary oligonucleotides, one of which is labeled with a fluorophore and the other with a quencher. In the double-stranded state, the fluorescence is quenched. Upon unwinding by the helicase, the strands separate, leading to an increase in fluorescence.

Protocol:

-

Prepare a reaction mixture containing buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT), ATP, and the forked DNA substrate.

-

Add purified BLM helicase enzyme to the reaction mixture.

-

To test for inhibition, add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a DMSO-only control.

-

Initiate the reaction by adding ATP.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction velocities and determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

The effect of this compound on cell proliferation can be assessed using a standard colorimetric assay such as the WST-1 assay.

Protocol:

-

Seed BLM-proficient (e.g., PSNF5) and BLM-deficient (e.g., PSNG13) fibroblast cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add WST-1 reagent to each well and incubate for a further 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of this compound that inhibits cell proliferation by 50% (GI₅₀).

Sister Chromatid Exchange (SCE) Assay

The induction of sister chromatid exchanges, a hallmark of BLM deficiency, can be visualized and quantified to confirm the cellular activity of this compound.

Protocol:

-

Culture cells (e.g., PSNF5) in the presence of bromodeoxyuridine (BrdU) for two cell cycles.

-

Treat the cells with this compound during this period.

-

Arrest the cells in metaphase using a mitotic inhibitor (e.g., colcemid).

-

Harvest the cells, treat them with a hypotonic solution, and fix them.

-

Prepare chromosome spreads on microscope slides.

-

Differentially stain the sister chromatids using a method such as the fluorescence plus Giemsa (FPG) technique.

-

Analyze the metaphase spreads under a microscope and count the number of SCEs per chromosome.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] It should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.[4] For research use only. Not for human or veterinary use.[4]

Conclusion

This compound is a valuable research tool for studying the role of BLM helicase in DNA repair and for exploring the therapeutic potential of targeting this pathway in cancer. Its selectivity and demonstrated cellular activity make it a first-in-class probe for investigating the biological consequences of BLM inhibition. Further research may focus on optimizing its pharmacological properties for potential in vivo applications.

References

- 1. Frontiers | Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. BLM helicase regulates DNA repair by counteracting RAD51 loading at DNA double-strand break sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. This compound-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Core Mechanism of Pyridinyl-Thiadiazolyl-Urea Compounds: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Class of Kinase Inhibitors in Oncology

Introduction:

Pyridinyl-thiadiazolyl-urea and related pyridinyl-urea compounds have emerged as a significant class of small molecules with potent anticancer activity. This technical guide provides a comprehensive overview of their mechanism of action, focusing on their role as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics. This document synthesizes key findings from preclinical studies, detailing their molecular targets, cellular effects, and the experimental methodologies used for their evaluation.

Core Mechanism of Action: Inhibition of VEGFR-2 Signaling

The primary mechanism of action for many pyridinyl-thiadiazolyl-urea compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2][3] In the context of cancer, tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen.[1][2]

VEGF, a signaling protein, binds to and activates VEGFR-2 on the surface of endothelial cells.[4][5] This activation triggers a downstream signaling cascade involving the phosphorylation of multiple intracellular proteins.[4][6] Key pathways activated by VEGFR-2 include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[5][6] By inhibiting the kinase activity of VEGFR-2, pyridinyl-thiadiazolyl-urea compounds block these signaling pathways, thereby preventing endothelial cell proliferation, migration, and the formation of new blood vessels that tumors need to grow and spread.[1][2]

The urea moiety in these compounds often plays a crucial role in their binding to the kinase domain of VEGFR-2, forming key hydrogen bonds with amino acid residues in the ATP-binding pocket.[7]

Signaling Pathway of VEGFR-2 Inhibition

The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for pyridinyl-thiadiazolyl-urea compounds.

Quantitative Data on Biological Activity

The antiproliferative activity of various pyridinyl-thiadiazolyl-urea and related compounds has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 8e | MCF-7 (Breast) | IC50 (48h) | 0.22 | [8][9] |

| 8e | MCF-7 (Breast) | IC50 (72h) | 0.11 | [8][9] |

| 8n | MCF-7 (Breast) | IC50 (48h) | 1.88 | [8][9] |

| 8n | MCF-7 (Breast) | IC50 (72h) | 0.80 | [8][9] |

| 8b | VEGFR-2 | IC50 | 5.0 ± 1.91 | [9] |

| 8e | VEGFR-2 | IC50 | 3.93 ± 0.73 | [9] |

| 8a | MCF-7 (Breast) | GI50 | 0.06 | [10] |

| 8h | HCT116 (Colon) | GI50 | 0.33 | [10] |

| Doxorubicin | MCF-7 (Breast) | IC50 | 1.93 | [8][9] |

Experimental Protocols

The evaluation of pyridinyl-thiadiazolyl-urea compounds typically involves a series of in vitro assays to determine their biological activity and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro Anticancer Activity Screening (NCI-60 Protocol)

The U.S. National Cancer Institute (NCI) has a standardized protocol for screening compounds against a panel of 60 human cancer cell lines.[8][11]

Objective: To determine the growth inhibitory effects of a compound on a broad panel of human cancer cell lines.

Methodology:

-

Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[9]

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell lines.[9] The plates are incubated for 24 hours prior to the addition of the experimental compounds.[9]

-

Compound Preparation and Addition: Experimental compounds are solubilized in dimethyl sulfoxide (DMSO).[9] Serial dilutions are prepared to test the compounds at five different concentrations.

-

Incubation: The plates are incubated for 48 hours after the addition of the compounds.[10]

-

Assay Termination and Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB), a dye that binds to cellular proteins.

-

Data Analysis: The absorbance is read on an automated plate reader. The percentage of growth is calculated at each drug concentration level. Three dose-response parameters are calculated for each compound: GI50 (concentration resulting in 50% growth inhibition), TGI (concentration resulting in total growth inhibition), and LC50 (concentration resulting in a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning).

In Vitro VEGFR-2 Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.

Methodology:

-

Assay Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured.[3][12][13]

-

Reagents:

-

Procedure:

-

The test compound, VEGFR-2 enzyme, and substrate are added to the wells of a 96-well plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).[12]

-

The reaction is stopped, and the detection reagent is added.

-

The luminescence is measured using a microplate reader.

-

-

Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity, is calculated from the dose-response curve.

Experimental and Logical Workflow

The following diagram outlines the typical workflow for the discovery and preclinical evaluation of pyridinyl-thiadiazolyl-urea compounds.

Conclusion

Pyridinyl-thiadiazolyl-urea compounds represent a promising class of anticancer agents with a well-defined mechanism of action centered on the inhibition of VEGFR-2 kinase. Their ability to disrupt tumor angiogenesis provides a strong rationale for their continued development. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers working to advance these and similar molecules into clinical applications. Further investigation into their selectivity, pharmacokinetics, and in vivo efficacy will be critical for realizing their full therapeutic potential.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]

- 3. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.com]

- 9. dctd.cancer.gov [dctd.cancer.gov]

- 10. researchgate.net [researchgate.net]

- 11. NCI-60 - Wikipedia [en.wikipedia.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

ML216 as a DNA/RNA Synthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML216 is a potent and selective small molecule inhibitor of Bloom's syndrome protein (BLM) helicase, a key enzyme in the maintenance of genomic stability. While not a direct inhibitor of DNA or RNA polymerases, this compound's interference with BLM's function leads to defects in DNA repair and the resolution of replication stress. This disruption of DNA metabolic processes ultimately results in the inhibition of DNA synthesis, cell cycle arrest, and apoptosis, making this compound a valuable tool for cancer research and a potential lead compound for therapeutic development. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and the signaling pathways it perturbs.

Mechanism of Action

This compound exerts its biological effects by targeting the DNA unwinding activity of BLM helicase.[1][2] BLM is a member of the RecQ family of helicases and plays a critical role in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair and in the stabilization of stalled replication forks.[3][4][5] By inhibiting BLM, this compound disrupts these crucial DNA maintenance processes.

The primary mechanism of this compound is the competitive inhibition of BLM's DNA binding activity.[6] This prevents the helicase from loading onto DNA substrates, such as Holliday junctions and stalled replication forks, and carrying out its ATP-dependent DNA unwinding function.[1][7] The consequences of BLM inhibition by this compound include:

-

Impaired Homologous Recombination: BLM is involved in multiple steps of HR, including the processing of DNA ends and the dissolution of double Holliday junctions.[3][8] Inhibition of BLM leads to unresolved recombination intermediates and genomic instability.

-

Replication Fork Instability: BLM helps to process and restart stalled replication forks.[5] In the presence of this compound, these forks are more likely to collapse, leading to the formation of DSBs.

-

Increased Sister Chromatid Exchanges (SCEs): A hallmark of BLM deficiency is an elevated frequency of SCEs.[1][2] Treatment of cells with this compound phenocopies this effect, providing a cellular marker of its on-target activity.[1][2]

The accumulation of unresolved DNA repair intermediates and collapsed replication forks triggers the DNA Damage Response (DDR), a complex signaling network that senses DNA lesions and coordinates cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Target/Assay | This compound IC50/Ki | Reference(s) |

| BLM Helicase (full-length) | 2.98 µM | [2] |

| BLM Helicase (636-1298) | 0.97 µM | [2] |

| BLM ssDNA-dependent ATPase | 1.76 µM (Ki) | [2] |

| BLM DNA Binding | 5.1 µM | [1] |

| WRN Helicase (full-length) | 5 µM | [2] |

| WRN Helicase (500-946) | 12.6 µM | [2] |

| RecQ1 Helicase | ~50 µM | [1] |

| RecQ5 Helicase | >50 µM | [1] |

| E. coli UvrD Helicase | >50 µM | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Condition | This compound Effect | Reference(s) |

| PSNF5 | BLM-proficient fibroblasts | Inhibits proliferation (concentration-dependent) | [1][2] |

| PSNG13 | BLM-deficient fibroblasts | Minimal effect on proliferation | [1][2] |

| PC3 | Prostate Cancer | Synergistic with Cisplatin (CI = 0.46 at 10 µM this compound + 1 µM CDDP) | [9] |

| LNCaP | Prostate Cancer | Improved antiproliferative properties with Cisplatin | [9][10] |

| 22RV1 | Prostate Cancer | Improved antiproliferative properties with Cisplatin | [9][10] |

Table 2: Cellular Activity of this compound

Signaling Pathways

Inhibition of BLM helicase by this compound leads to the accumulation of DNA damage, which in turn activates the DNA Damage Response (DDR) signaling pathways. The primary pathways activated are the ATM-Chk2 and ATR-Chk1 cascades.[9][11]

The inhibition of BLM by this compound leads to the formation of DNA double-strand breaks and stalled replication forks. These DNA lesions are recognized by sensor proteins that activate the upstream kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[12][13] ATM is primarily activated by double-strand breaks, while ATR is activated by regions of single-stranded DNA, which are common at stalled replication forks.[12][13]

Activated ATM and ATR then phosphorylate and activate their downstream effector kinases, Chk2 and Chk1, respectively.[9][11] Chk1 and Chk2 are critical signal transducers that phosphorylate a variety of substrates to orchestrate a cellular response to the DNA damage. This response includes:

-

Cell Cycle Arrest: Chk1 and Chk2 phosphorylate and inhibit phosphatases of the Cdc25 family, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to arrest at the G0/G1 and S phases of the cell cycle, providing time for DNA repair.[9]

-

Apoptosis: If the DNA damage is too extensive to be repaired, the sustained activation of the DDR pathway, including Chk1 and Chk2, can trigger programmed cell death (apoptosis).[9][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

BLM Helicase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of this compound to inhibit the DNA unwinding activity of BLM helicase.

-

Principle: A forked DNA duplex substrate with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ-2) on the complementary strand is used. When the duplex is unwound by BLM helicase in the presence of ATP, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Materials:

-

Purified recombinant BLM helicase

-

Forked duplex DNA substrate (fluorophore- and quencher-labeled)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 2.5 µg/ml poly(dI-dC)

-

ATP solution

-

This compound (dissolved in DMSO)

-

384- or 1536-well black plates

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

Dispense 3 µL of BLM helicase (e.g., 10 nM final concentration) in assay buffer into the wells of the microplate.

-

Add a small volume (e.g., 23 nL) of the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 1 µL of a solution containing the forked duplex substrate (e.g., 200 nM final concentration) and ATP (e.g., 2 mM final concentration).

-

Immediately measure the fluorescence at an appropriate excitation/emission wavelength pair (e.g., 525 nm/598 nm for TAMRA/BHQ-2).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Measure the fluorescence again.

-

Calculate the reaction progress as the difference in fluorescence intensity between the two readings.

-

Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.[1]

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cultured cells.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cultured cells (e.g., PSNF5 and PSNG13)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[2]

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blotting for DNA Damage Response Proteins

This technique is used to detect the activation (phosphorylation) of key DDR proteins in response to this compound treatment.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest, including their phosphorylated forms.

-

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk1 (Ser345), anti-phospho-Chk2 (Thr68), and antibodies against the total proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with this compound (e.g., 10 µM for 48 hours) or in combination with a DNA damaging agent like cisplatin (e.g., 1 µM).[9]

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[9]

-

Sister Chromatid Exchange (SCE) Assay

This cytogenetic assay is used to visualize the exchanges of genetic material between sister chromatids, a hallmark of BLM deficiency.

-

Principle: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog. This results in differential labeling of the sister chromatids. After metaphase arrest and chromosome preparation, a specific staining procedure allows for the visualization of SCEs.

-

Materials:

-

Cultured cells

-

This compound

-

BrdU solution

-

Colcemid or other mitotic arresting agent

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (3:1 methanol:acetic acid)

-

Hoechst 33258 stain

-

Giemsa stain

-

Microscope slides

-

Microscope

-

-

Protocol:

-

Culture cells in the presence of BrdU for two cell cycles. Treat with this compound for the duration of the BrdU incubation.

-

Arrest the cells in metaphase by adding colcemid for a few hours.

-

Harvest the cells and treat them with a hypotonic solution to swell the cells and disperse the chromosomes.

-

Fix the cells with fresh, cold fixative.

-

Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

Stain the slides with Hoechst 33258, followed by exposure to UV light.

-

Stain with Giemsa.

-

Observe the metaphase spreads under a microscope and count the number of SCEs per chromosome. An increased frequency of SCEs in this compound-treated cells compared to controls indicates on-target activity.[14]

-

Conclusion

This compound is a valuable research tool for studying the roles of BLM helicase in DNA metabolism and the cellular response to DNA damage. Its ability to phenocopy BLM deficiency makes it a powerful probe for dissecting the complex pathways of DNA repair and replication fork maintenance. The induction of synthetic lethality in certain cancer cell backgrounds highlights the potential of BLM inhibition as a therapeutic strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to further our understanding of genome stability and to explore novel avenues for cancer therapy.

References

- 1. Discovery of this compound, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BLM helicase regulates DNA repair by counteracting RAD51 loading at DNA double-strand break sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein | eLife [elifesciences.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound-Induced BLM Helicase Inhibition Sensitizes PCa Cells to the DNA-Crosslinking Agent Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

Biological Activity of Trifluoromethylphenyl Urea Derivatives in the DNA Damage Response: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA Damage Response (DDR) is a sophisticated and essential network of cellular pathways that detects, signals, and repairs DNA lesions, thereby safeguarding genomic integrity. The critical role of the DDR in cell survival and proliferation has made it a prime target in oncology. Inhibiting key DDR proteins can selectively kill cancer cells, which often have underlying defects in DNA repair, or can sensitize them to traditional DNA-damaging agents like chemotherapy and radiation.

Aryl urea derivatives represent a privileged scaffold in medicinal chemistry, renowned for their ability to form key hydrogen bond interactions within the ATP-binding pockets of protein kinases. Many successful kinase inhibitors, such as Sorafenib, are built upon this structural motif. The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in drug design to enhance properties like metabolic stability, membrane permeability, and binding affinity. The combination of these features makes trifluoromethylphenyl urea derivatives a promising class of compounds for targeting the kinase-driven signaling cascades of the DDR.

This technical guide provides an in-depth overview of the biological activity of trifluoromethylphenyl urea derivatives as modulators of the DNA damage response. It summarizes quantitative data on their anticancer effects, details key experimental protocols for their evaluation, and visualizes the core signaling pathways and mechanisms of action.

The DNA Damage Response (DDR) Signaling Network

Genomic insults, such as double-strand breaks (DSBs) or single-strand breaks (SSBs), are detected by sensor proteins that initiate a signaling cascade to coordinate DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis. This response is largely orchestrated by a trio of apical phosphatidylinositol 3-kinase-like kinases (PIKKs): Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and DNA-dependent Protein Kinase (DNA-PK).

-

ATM is primarily activated by DSBs and signals through the downstream checkpoint kinase 2 (CHK2).

-

ATR is activated by regions of single-stranded DNA, often found at stalled replication forks, and signals through checkpoint kinase 1 (CHK1).

Activation of these cascades leads to the phosphorylation of hundreds of downstream substrates that execute the cellular response to DNA damage. Because trifluoromethylphenyl urea derivatives are potent kinase inhibitors, these apical kinases and their downstream effectors are the most probable targets.

Quantitative Activity of Trifluoromethylphenyl Urea Derivatives

While direct enzymatic inhibition data for trifluoromethylphenyl urea derivatives on specific DDR kinases is emerging, their potent anticancer activity is well-documented. The antiproliferative effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The data below summarizes the activity of novel urea derivatives containing trifluoromethyl groups against various human cancer cell lines.

| Compound ID | Phenyl Substitution | Target Cell Line | IC50 (µM) | Reference |

| Compound 7 | 3-(trifluoromethyl)phenyl | PACA2 (Pancreatic) | 44.4 | [1] |

| Compound 8 | 4-chloro-3-(trifluoromethyl)phenyl | PACA2 (Pancreatic) | 22.4 | [1] |

| Compound 9 | 4-chloro-3-(trifluoromethyl)phenyl | HCT116 (Colon) | 17.8 | [1] |

| Compound 9 | 4-chloro-3-(trifluoromethyl)phenyl | HePG2 (Liver) | 12.4 | [1] |

| Compound 9 | 4-chloro-3-(trifluoromethyl)phenyl | HOS (Osteosarcoma) | 17.6 | [1] |

| Doxorubicin | (Reference Drug) | PACA2 (Pancreatic) | 52.1 | [1] |

Note: The table presents a selection of data for illustrative purposes. Compounds 7, 8, and 9 are complex urea derivatives containing the specified trifluoromethylphenyl moiety.

Key Experimental Protocols for Assessing DDR Activity

Evaluating the effect of a compound on the DNA damage response requires a multi-faceted approach, from visualizing DNA breaks to assessing long-term cell survival. The following are detailed protocols for key experiments in the field.

Assessment of DNA Damage

4.1.1. Comet Assay (Neutral Version for DSBs) The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[2] Under neutral pH conditions, it primarily detects double-strand breaks.

-

Cell Preparation: Harvest cells and resuspend in ice-cold 1X PBS (Ca²⁺ and Mg²⁺-free) at a concentration of approximately 1 x 10⁵ cells/mL.[3]

-

Embedding: Mix 30 µL of the cell suspension with 250 µL of molten low-melting point (LMP) agarose (0.7% in PBS, cooled to 37°C). Immediately pipette 50 µL of this mixture onto a pre-coated slide.[3][4]

-

Lysis: Immerse slides in a chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.[2]

-

Electrophoresis: Wash the slides with neutral electrophoresis buffer (e.g., 1X TBE or a sodium acetate-based buffer).[3] Place slides in a horizontal electrophoresis tank, cover with fresh, chilled buffer, and apply voltage at ~1 V/cm for 45-60 minutes at 4°C.[2][4]

-

Staining & Visualization: Gently drain the buffer and stain the slides with a fluorescent DNA dye (e.g., SYBR® Green I or ethidium bromide).[3] Visualize using an epifluorescence microscope. Damaged DNA migrates from the nucleus, forming a "comet tail."

-

Analysis: Quantify the amount of DNA in the tail relative to the head using specialized software. The tail moment is a common metric used for comparison.[2]

4.1.2. γH2AX Immunofluorescence Assay This assay detects the phosphorylation of histone variant H2AX at Serine 139 (γH2AX), a marker for DNA double-strand breaks.[5]

-

Cell Culture: Grow cells on glass coverslips in a petri dish. After treatment, remove the media.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells 3 times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[6]

-

Blocking: Wash 3 times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate coverslips with a primary antibody against γH2AX (e.g., mouse monoclonal anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA/PBS for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash 3 times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.[6]

-

Counterstaining & Mounting: Wash 3 times with PBS. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the discrete nuclear foci using a fluorescence microscope. The number of foci per cell is a quantitative measure of DSBs.

Cellular Fate and Survival Assays

4.2.1. Colony Formation Assay This assay measures the ability of a single cell to undergo unlimited division and form a colony, thus assessing long-term cell survival after treatment.

-

Cell Plating: Prepare a single-cell suspension of the desired cell line. Seed a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number depends on the cell line's plating efficiency.

-

Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of the trifluoromethylphenyl urea derivative for a defined period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.[7]

-

Fixation & Staining: Carefully remove the medium. Fix the colonies with 100% methanol for 15 minutes. Stain with 0.5% crystal violet solution for 15-30 minutes.[7]

-

Quantification: Gently wash the plates with water and allow them to air dry. Count the colonies (typically defined as groups of ≥50 cells) either manually or using an automated colony counter.

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Proposed Mechanism of Action

Trifluoromethylphenyl urea derivatives likely exert their biological effect by acting as ATP-competitive inhibitors of key DDR kinases like ATM and ATR. The urea moiety forms critical hydrogen bonds in the kinase hinge region, while the trifluoromethylphenyl group occupies an adjacent hydrophobic pocket, conferring potency and selectivity. By inhibiting these apical kinases, the compounds disrupt the downstream signaling required to arrest the cell cycle and repair DNA. In cancer cells treated with a DNA-damaging agent, this inhibition abrogates the G2/M checkpoint, forcing cells with damaged DNA into mitosis—a lethal event known as mitotic catastrophe.

Conclusion and Future Directions

Trifluoromethylphenyl urea derivatives are a compelling class of molecules with demonstrated antiproliferative activity against a range of cancer cell lines. Their structural features strongly suggest a mechanism of action rooted in the inhibition of protein kinases, with the enzymes of the DNA damage response network being prime candidates.

Future research should focus on:

-

Direct Target Identification: Profiling these compounds against a broad panel of DDR kinases (ATM, ATR, DNA-PK, CHK1, CHK2) to identify primary targets and determine selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity and to understand the contribution of the trifluoromethyl group's position and the substitution pattern on the phenyl ring.

-

Combination Therapies: Evaluating the potential for synthetic lethality by combining these derivatives with PARP inhibitors or standard-of-care chemotherapeutics and radiation in preclinical models.

-

In Vivo Efficacy: Progressing lead compounds into xenograft and patient-derived xenograft (PDX) mouse models to assess their therapeutic potential in a more complex biological system.

By systematically applying the experimental protocols outlined in this guide, researchers can effectively characterize the biological activity of these promising compounds and accelerate their development as next-generation cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Neutral Comet Assay [bio-protocol.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γH2AX assay as DNA damage biomarker for human population studies: defining experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crpr-su.se [crpr-su.se]

- 7. Video: The Soft Agar Colony Formation Assay [jove.com]

The Discovery of ML216: A High-Throughput Screening Approach to Inhibit Bloom Helicase

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide details the discovery of ML216, a potent and selective small molecule inhibitor of Bloom (BLM) helicase, identified through a quantitative high-throughput screening (qHTS) campaign. This compound serves as a valuable chemical probe for studying the roles of BLM in DNA replication and repair and as a potential starting point for the development of novel anti-cancer therapeutics.

High-Throughput Screening Campaign

The discovery of this compound originated from a robust, fluorescence-based quantitative high-throughput screen designed to identify inhibitors of the BLM helicase's DNA unwinding activity.[1] The campaign utilized a large chemical library to find initial hits that were then optimized to produce the final probe compound, this compound.

Screening Logic and Workflow

The screening process was designed to move from a large library of compounds to a validated, potent, and selective chemical probe. The workflow involved a primary quantitative high-throughput screen, followed by confirmatory assays, secondary screening against related helicases to ensure selectivity, and finally, cell-based assays to confirm on-target activity in a cellular context.

References

Foundational Research on BLM Helicase Inhibition by ML216: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Bloom's syndrome (BS) protein, BLM, is a critical DNA helicase belonging to the RecQ family, integral to the maintenance of genomic stability.[1][2][3] It plays a multifaceted role in DNA repair, particularly in the homologous recombination (HR) pathway, and the resolution of complex DNA structures that can impede DNA replication and transcription.[1][4] Mutations in the BLM gene lead to Bloom's syndrome, a rare autosomal recessive disorder characterized by a predisposition to a wide range of cancers. Given its central role in DNA metabolism, particularly in cancer cells which often exhibit genomic instability, BLM helicase has emerged as a promising therapeutic target. ML216 was identified as the first potent and selective small-molecule inhibitor of BLM helicase, making it an invaluable tool for studying BLM function and a lead compound for the development of novel anti-cancer therapies.[5] This document provides an in-depth technical overview of the foundational research on the inhibition of BLM helicase by this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the cellular pathways affected by its mechanism of action.

Quantitative Data: Inhibitory Potency and Selectivity of this compound

This compound exhibits potent inhibitory activity against BLM helicase in the low micromolar range. Its efficacy has been demonstrated against both the full-length protein and a truncated, functionally active helicase domain. Furthermore, this compound displays selectivity for BLM over several other related human RecQ helicases, although some cross-reactivity with WRN helicase has been noted.

| Target | Inhibitor | IC50 (µM) | Assay Type | Reference |

| BLM (full-length) | This compound | 2.98 | Helicase Assay | [4] |

| BLM (636-1298) | This compound | 0.97 | Helicase Assay | [4] |

| WRN (full-length) | This compound | 5.00 | Helicase Assay | [4] |

| WRN (short) | This compound | 12.60 | Helicase Assay | [4] |

| RecQ1 | This compound | >50 | Helicase Assay | [5] |

| RecQ5 | This compound | >50 | Helicase Assay | [5] |

| E. coli UvrD | This compound | >50 | Helicase Assay | [5] |

| Target | Inhibitor | IC50 (µM) | Assay Type | Reference |

| BLM | This compound | 5.1 | DNA Binding Assay (Fluorescence Polarization) | |

| RecQ1 | This compound | 101.8 | DNA Binding Assay (Fluorescence Polarization) |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibition of BLM helicase by this compound.

Fluorescence-Based Helicase Unwinding Assay

This assay measures the ability of BLM helicase to unwind a forked DNA duplex substrate, and the inhibition of this activity by this compound. The assay relies on a fluorescently labeled DNA substrate where the fluorophore and a quencher are on opposite strands. Upon unwinding, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Principle: A DNA substrate with a fluorescent reporter (e.g., TAMRA) on one strand and a quencher (e.g., Black Hole Quencher, BHQ) on the complementary strand is used. In the duplex form, the fluorescence is quenched. BLM helicase, in the presence of ATP, unwinds the duplex, separating the strands and leading to an increase in fluorescence. Inhibitors of the helicase activity will prevent this increase in fluorescence.[6][7]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA.

-

Enzyme and Inhibitor Incubation: Add a defined concentration of purified BLM helicase (e.g., 5 nM) to the reaction buffer. Add serial dilutions of this compound or vehicle control (DMSO). Incubate at room temperature for 15 minutes.

-

Initiation of Reaction: Initiate the unwinding reaction by adding ATP to a final concentration of 2 mM and the fluorescently labeled forked duplex DNA substrate (e.g., 200 nM).

-

Signal Detection: Monitor the increase in fluorescence over time (e.g., for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex: 525 nm, Em: 598 nm for TAMRA).

-

Data Analysis: Calculate the rate of DNA unwinding from the linear phase of the fluorescence increase. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

ATPase Assay (Malachite Green Assay)

This assay quantifies the ATP hydrolysis activity of BLM helicase, which is coupled to its DNA unwinding function. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric reagent.

Principle: BLM helicase hydrolyzes ATP to ADP and inorganic phosphate (Pi) to power its helicase activity. The amount of Pi produced is directly proportional to the ATPase activity. Malachite green in the presence of molybdate forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, a saturating concentration of single-stranded DNA (ssDNA) oligonucleotide (e.g., poly(dT)) to stimulate ATPase activity, and varying concentrations of this compound.

-

Enzyme Addition: Add purified BLM helicase to the reaction mixture.

-

Reaction Initiation: Start the reaction by adding ATP to a final concentration of 1 mM. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Color Development: Stop the reaction by adding a solution of malachite green and ammonium molybdate. Allow the color to develop for 15-20 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at approximately 620-650 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each reaction and determine the ATPase activity. Calculate the IC50 of this compound for ATPase inhibition.

DNA Binding Assay (Fluorescence Polarization)

This assay directly measures the binding of BLM helicase to a fluorescently labeled DNA substrate and the competitive inhibition of this binding by this compound.

Principle: A small, fluorescently labeled DNA molecule (e.g., a single-stranded oligonucleotide with a TAMRA label) tumbles rapidly in solution, resulting in low fluorescence polarization.[8] When a large protein like BLM helicase binds to this DNA, the tumbling rate of the complex is significantly slower, leading to an increase in fluorescence polarization.[8] A competitive inhibitor like this compound will prevent this binding, resulting in a lower fluorescence polarization signal.[5][9]

Methodology:

-

Reagent Preparation: Prepare a binding buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and 0.1% Tween-20.[5] Prepare serial dilutions of this compound.

-

Binding Reaction: In a 384-well black plate, mix the fluorescently labeled DNA oligonucleotide (e.g., TAMRA-labeled ssDNA) at a low nanomolar concentration with varying concentrations of this compound.

-

Protein Addition: Add a fixed concentration of purified BLM helicase to initiate the binding reaction.

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

Data Analysis: Plot the fluorescence polarization values against the concentration of this compound. Fit the data to a competitive binding model to determine the IC50 value for the inhibition of DNA binding.

Sister Chromatid Exchange (SCE) Assay

This cell-based assay is a hallmark for detecting defects in BLM function. Inhibition of BLM helicase by this compound leads to a significant increase in the frequency of SCEs.

Principle: Cells are cultured for two rounds of DNA replication in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog. This results in differential labeling of sister chromatids. After metaphase arrest, chromosome spreads are prepared and stained, allowing for the visualization and quantification of exchanges between sister chromatids.[10]

Methodology:

-

Cell Culture and BrdU Labeling: Culture cells (e.g., BLM-proficient fibroblast cells like PSNF5) in complete medium. Add BrdU to the culture medium at a final concentration of 10 µM and incubate for two cell cycles (approximately 48 hours).

-

This compound Treatment: During the BrdU incubation period, treat the cells with various concentrations of this compound or a vehicle control.

-

Metaphase Arrest: Add a mitotic inhibitor, such as colcemid (e.g., 0.1 µg/mL), to the culture medium for the final 2-4 hours of incubation to arrest cells in metaphase.

-

Harvesting and Chromosome Spreading: Harvest the cells by trypsinization, treat with a hypotonic solution (e.g., 75 mM KCl), and fix with a freshly prepared 3:1 methanol:acetic acid solution. Drop the fixed cell suspension onto clean, cold microscope slides and air-dry.

-

Differential Staining: Stain the chromosome spreads to differentiate the sister chromatids. A common method involves staining with Hoechst 33258, followed by exposure to long-wave UV light, and then counterstaining with Giemsa.

-

Microscopy and Scoring: Visualize the metaphase spreads under a light microscope. Score the number of SCEs per chromosome in a statistically significant number of metaphases (e.g., 20-50).

-

Data Analysis: Calculate the average number of SCEs per chromosome for each treatment condition and compare the results between this compound-treated and control cells.

Signaling Pathways and Experimental Workflows

The inhibition of BLM helicase by this compound has significant downstream consequences on several critical cellular pathways, primarily those involved in maintaining genome integrity.

BLM's Role in Homologous Recombination and Inhibition by this compound

BLM helicase plays multiple, complex roles in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. It participates in the initial resection of DNA ends, but also has anti-recombinogenic functions by dismantling RAD51 filaments and dissolving D-loop structures to prevent inappropriate recombination events.[4][11][12] this compound, by inhibiting BLM's helicase activity, disrupts this delicate balance.

Caption: BLM's dual role in HR and its inhibition by this compound.

Interaction of BLM with the Fanconi Anemia Pathway

The Fanconi Anemia (FA) pathway is another crucial DNA repair pathway, particularly for resolving interstrand crosslinks. BLM helicase has been shown to function in concert with FA proteins. Specifically, BLM is involved in the activation of the central FA protein, FANCD2.[11] Inhibition of BLM by this compound can therefore phenocopy aspects of FA deficiency, leading to increased sensitivity to DNA cross-linking agents.

Caption: BLM's role in the Fanconi Anemia pathway.

Experimental Workflow for Characterizing this compound